2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a thiazole-based acetamide derivative characterized by a 4-bromobenzylthio substituent on the thiazole ring and a tetrahydrofuran-2-ylmethyl group attached to the acetamide nitrogen.
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S2/c18-13-5-3-12(4-6-13)10-23-17-20-14(11-24-17)8-16(21)19-9-15-2-1-7-22-15/h3-6,11,15H,1-2,7-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIKIMUVBSFNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction where the thiazole derivative reacts with 4-bromobenzyl chloride.
Attachment of the Tetrahydrofuran Moiety: The final step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethylamine under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the bromobenzyl group.
Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the dehalogenated benzyl derivative.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism by which 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and bromobenzyl group could play crucial roles in binding to the target, while the tetrahydrofuran moiety might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with other thiazole-acetamide derivatives reported in the literature (Table 1).
Table 1: Structural Comparison of Thiazole-Acetamide Derivatives
Key Observations:
Halogenated Substituents: The 4-bromobenzylthio group in the target compound contrasts with the 2,6-dichlorophenyl group in .
Heterocyclic Modifications : The THF-methyl group distinguishes the target compound from analogs with rigid aromatic substituents (e.g., phenyl in ). This flexibility could influence conformational adaptability in biological targets.
Bioactivity Potential: Compounds like the pyrazole-thiazole hybrid in demonstrate activity in kinase assays, suggesting that the target compound’s thiazole core could similarly interact with ATP-binding pockets.
Pharmacological and Physicochemical Properties
While direct data for the target compound are absent, inferences can be drawn from analogs:
- Solubility : The THF moiety may improve aqueous solubility relative to purely aromatic derivatives (e.g., ), though this depends on the ionization state.
- Metabolic Stability : Thioether linkages (as in the target compound) are prone to oxidative metabolism, whereas sulfonamide analogs (e.g., ) exhibit greater stability .
Crystallographic and Conformational Insights
Compounds like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit twisted conformations between aromatic and thiazole rings (79.7° dihedral angle), which may influence packing in crystal lattices and receptor binding. The target compound’s THF group could adopt multiple conformers, reducing crystallinity but enhancing dynamic interactions in solution.
Biological Activity
The compound 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring, a tetrahydrofuran moiety, and a bromobenzyl thio group. The thiazole structure is known for its versatility in medicinal chemistry, often exhibiting significant biological activities including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that thiazole derivatives can exhibit substantial anticancer effects. For instance, compounds containing thiazole rings have been shown to induce apoptosis in various cancer cell lines. The specific compound under discussion has not been extensively studied in isolation; however, related thiazole compounds demonstrate promising results:
- Mechanism of Action : Thiazole derivatives often act by disrupting cellular signaling pathways involved in proliferation and survival. Studies have shown that some thiazole-based compounds can inhibit the Bcl-2 protein, leading to increased apoptosis in cancer cells .
- Efficacy : In a study involving structural analogs, certain thiazole compounds displayed IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating higher potency against specific cancer cell lines .
-
Case Studies :
- A derivative with a similar structure was tested against human lung adenocarcinoma (A549) cells and showed significant cytotoxicity with an IC50 value comparable to standard treatments .
- Another study reported that thiazolidine derivatives exhibited antiproliferative activity against breast cancer cells (MCF-7), highlighting the potential of thiazole-containing compounds as effective anticancer agents .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the bromobenzyl group may enhance the compound's interaction with microbial targets.
- Antibacterial Efficacy : Thiazole-containing compounds have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives were found to be effective against Staphylococcus aureus .
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Research Findings :
- A related study indicated that modifications on the thiazole ring could significantly affect antibacterial activity, with electron-donating groups enhancing efficacy .
- Compounds similar to the one have been shown to inhibit bacterial growth effectively, suggesting that the structural features of thiazoles play a crucial role in their antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives:
- Key Modifications : The presence of halogen substituents (like bromine) on the benzyl group has been associated with increased potency against cancer cells and bacteria .
- Functional Groups : The incorporation of electron-donating groups on the aromatic ring enhances interaction with biological targets, thus improving efficacy .
Summary Table of Biological Activities
Q & A
Q. What are the key steps and challenges in synthesizing 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide?
The synthesis typically involves multi-step reactions starting with thiazole ring formation, followed by thioether linkage and acetamide coupling. Critical steps include:
- Thiazole core synthesis : Reaction of 2-amino-4-substituted thiazole intermediates with acetonitrile derivatives under anhydrous conditions .
- Thioether formation : Coupling the 4-bromobenzylthiol group to the thiazole ring using solvents like DMF or dichloromethane, often requiring catalysts (e.g., AlCl₃) to enhance selectivity .
- Acetamide coupling : Reacting the thiazole intermediate with tetrahydrofuran-2-ylmethylamine under controlled pH and temperature .
Challenges : Low yields due to steric hindrance at the thioether linkage step and purification difficulties caused by byproducts. HPLC and NMR are essential for monitoring progress .
Q. How is structural characterization performed for this compound?
Analytical workflows include:
- NMR spectroscopy : ¹H/¹³C NMR confirms connectivity of the thiazole, bromobenzyl, and tetrahydrofuran groups. Key signals: thiazole C-H (δ 7.2–7.5 ppm), bromobenzyl aromatic protons (δ 7.3–7.6 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at ~467.0 Da for C₁₉H₂₀BrN₂O₂S₂) .
- HPLC purity analysis : Reverse-phase C18 columns with acetonitrile/water gradients (≥95% purity required for biological assays) .
Q. What preliminary biological screening methods are recommended?
Initial assays focus on:
- Antimicrobial activity : Broth microdilution against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains, with MIC values compared to structural analogs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Positive controls include cisplatin or doxorubicin .
- Enzyme inhibition : Testing against kinases or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance thioether coupling efficiency but may require inert atmospheres to prevent oxidation .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or Pd-based catalysts improve cross-coupling reactions .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acetamide coupling .
Example : A 15% yield increase was achieved using DMF at 60°C for thioether formation compared to dichloromethane at RT .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies (e.g., variable MIC values across studies) may arise from:
- Structural analogs : Subtle substituent changes (e.g., Br vs. Cl on benzyl groups) significantly alter activity .
- Assay conditions : Differences in bacterial strain susceptibility or cell culture media .
Method : Validate results using orthogonal assays (e.g., time-kill kinetics for antimicrobials) and standardized protocols .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
SAR analysis focuses on:
-
Substituent variation :
Position Modification Observed Effect Thiazole C4 Bromobenzyl → Chlorobenzyl Reduced antimicrobial activity Acetamide Tetrahydrofuran → Phenyl Increased cytotoxicity -
Bioisosteric replacements : Replacing the thioether with sulfoxide/sulfone groups to modulate solubility .
Q. How to assess compound stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Metabolic stability : Liver microsome assays (e.g., human or rat) to estimate half-life .
- Light sensitivity : Store in amber vials if thioether groups degrade under UV .
Q. What are the challenges in scaling up multi-step synthesis?
Key issues include:
- Intermediate purification : Column chromatography becomes impractical; switch to recrystallization or extraction .
- Byproduct management : Optimize stoichiometry (e.g., 1.2:1 thiol:thiazole ratio) to minimize disulfide byproducts .
- Cost : Bromobenzylthiol is expensive; consider in situ generation from 4-bromobenzyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
